2-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
The exact mass of the compound this compound is 367.17567294 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-23-17-16(21-22-23)18(20-12-19-17)25-9-7-24(8-10-25)15(26)11-13-3-5-14(27-2)6-4-13/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCURWRRYSBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H24N6O2
- Molecular Weight : 368.45 g/mol
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various biological targets. Key areas of focus include:
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study 1: Inhibition of Tumor Growth
In a study involving MCF-7 breast cancer cells, a related triazolo-pyrimidine compound demonstrated an IC50 value of 0.3 µM, effectively inhibiting tumor growth and inducing cell cycle arrest. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that similar triazolo-pyrimidine derivatives possess activity against a range of pathogens, including ESKAPE pathogens.
Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Compounds in this class often target specific kinases involved in cell signaling pathways critical for cancer progression.
- DNA Interaction : The triazole moiety may facilitate interaction with DNA or RNA, leading to disruption of nucleic acid synthesis.
- Apoptotic Pathways : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins has been observed in related compounds .
Data Tables
Scientific Research Applications
Antifungal Activity
The compound has been noted for its antifungal properties. It is structurally similar to known antifungal agents and can potentially inhibit fungal growth through mechanisms similar to those of azole antifungals. The presence of the triazole ring is particularly significant, as triazoles are known to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity. The piperazine component may enhance membrane permeability, allowing for increased uptake of the drug into microbial cells . This suggests that the compound could be explored for developing new antimicrobial therapies.
Anticancer Potential
Recent studies have shown that derivatives of triazolopyrimidine can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's unique structure may allow it to interact with specific cellular targets involved in cancer progression .
Case Study 1: Antifungal Efficacy
In a study examining various triazole derivatives, compounds structurally related to 2-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one displayed significant antifungal activity against Candida albicans and Aspergillus fumigatus. These findings suggest that further exploration of this compound could lead to the development of effective antifungal agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazolopyrimidine derivatives revealed promising results against various cancer cell lines. The study found that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cells through mitochondrial pathways . This reinforces the potential application of our compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
